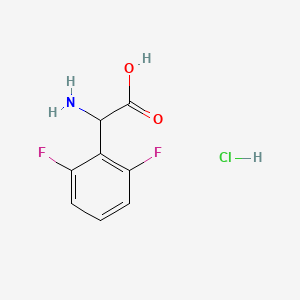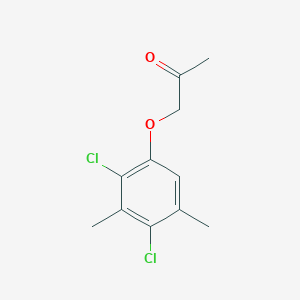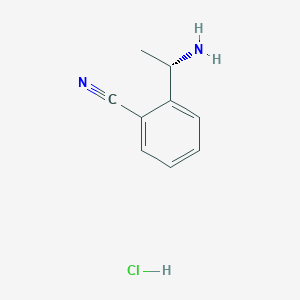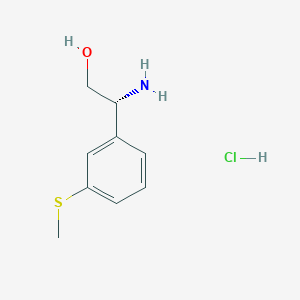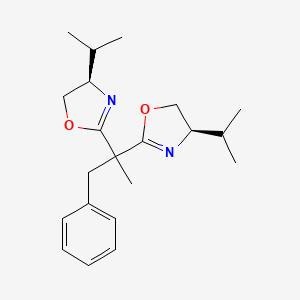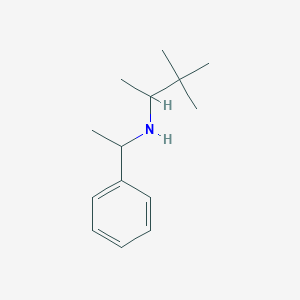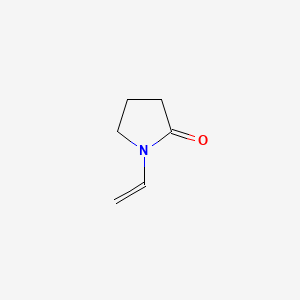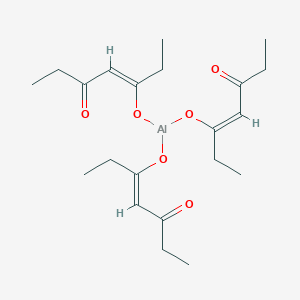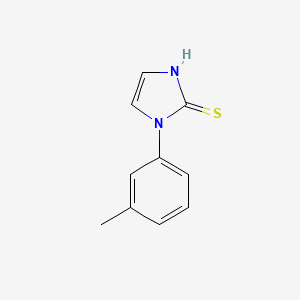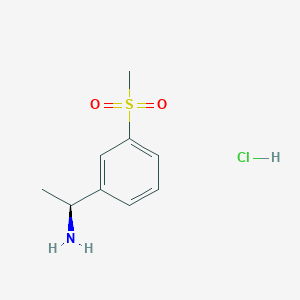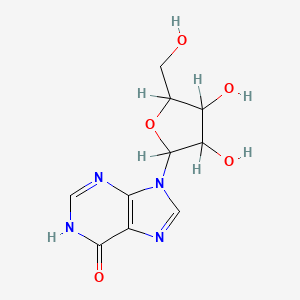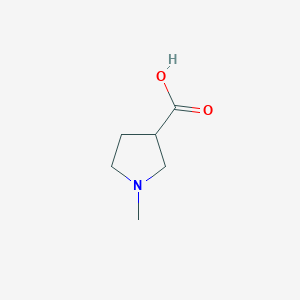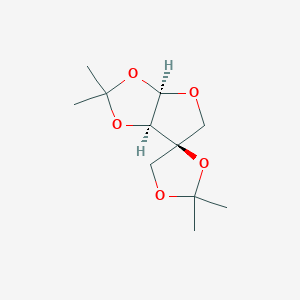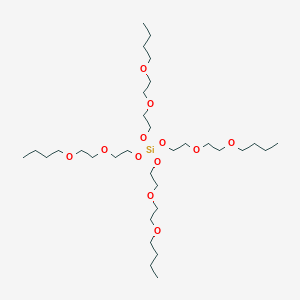
Tetrakis(butoxyethoxyethoxy)silane
Overview
Description
Tetrakis(butoxyethoxyethoxy)silane is an organosilicon compound with the chemical formula C24H52O8Si. It is a colorless, transparent liquid known for its applications in various industries, particularly in modifying surfaces to obtain hydrophobic properties and as a crosslinker for room temperature vulcanizing silicone sealants .
Preparation Methods
Tetrakis(butoxyethoxyethoxy)silane is generally synthesized by reacting silicon hydrogen compounds with corresponding organic compounds. One common method involves reacting trichlorosilane (SiHCl3) with four molecules of diethylene glycol ethyl ether (C4H9O(CH2CH2O)nH) under controlled conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Tetrakis(butoxyethoxyethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and alcohols.
Condensation: The silanols formed can further condense to produce siloxane bonds, leading to the formation of polysiloxanes.
Substitution: It can undergo substitution reactions where the butoxyethoxyethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, alcohols, and polysiloxanes .
Scientific Research Applications
Tetrakis(butoxyethoxyethoxy)silane has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various silicon-based materials and as a coupling agent to enhance the adhesion between inorganic and organic materials.
Biology: It is employed in the modification of surfaces to create hydrophobic coatings, which are useful in biological assays and diagnostics.
Medicine: Its hydrophobic properties are utilized in the development of medical devices and implants.
Mechanism of Action
The primary mechanism by which tetrakis(butoxyethoxyethoxy)silane exerts its effects is through the formation of siloxane bonds. When it hydrolyzes, it forms silanols, which can further condense to create a network of siloxane bonds. This network imparts hydrophobic properties to surfaces and enhances the mechanical strength and stability of materials .
Comparison with Similar Compounds
Tetrakis(butoxyethoxyethoxy)silane can be compared with other organosilicon compounds such as:
- Tetrakis(2-butoxyethyl) orthosilicate
- Tetrakis(2-ethoxyethyl) orthosilicate
- Tetrakis(2-methoxyethyl) orthosilicate
What sets this compound apart is its unique combination of butoxyethoxyethoxy groups, which provide a balance of hydrophobicity and reactivity, making it particularly useful in applications requiring surface modification and crosslinking .
Properties
IUPAC Name |
tetrakis[2-(2-butoxyethoxy)ethyl] silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68O12Si/c1-5-9-13-33-17-21-37-25-29-41-45(42-30-26-38-22-18-34-14-10-6-2,43-31-27-39-23-19-35-15-11-7-3)44-32-28-40-24-20-36-16-12-8-4/h5-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSXWILZFZQWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCO[Si](OCCOCCOCCCC)(OCCOCCOCCCC)OCCOCCOCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68O12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


